2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid
CAS No.: 603106-27-0
Cat. No.: VC18172544
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 603106-27-0 |
|---|---|
| Molecular Formula | C10H12ClNO3 |
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12ClNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |
| Standard InChI Key | XOTYDECZAOQPHR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid belongs to the class of substituted phenylalanine derivatives. Its IUPAC name, 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, reflects the positions of functional groups on the aromatic ring: a chlorine atom at the ortho position (C2) and a methoxy group at the para position (C4). The canonical SMILES representation, , highlights the spatial arrangement critical for its stereochemical properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.66 g/mol |
| CAS Number | 603106-27-0 |
| InChI Key | XOTYDECZAOQPHR-UHFFFAOYSA-N |
| PubChem CID | 3664676 |
Stereochemical Considerations
While the compound’s racemic form is commonly reported, enantiomerically pure variants have been synthesized. For instance, the (S)-enantiomer (CAS 1335546-83-2) exhibits distinct physicochemical properties, as evidenced by its chiral SMILES string . Such stereochemical nuances may influence biological activity, though comparative studies remain limited .
Synthesis and Production
Industrial and Laboratory Routes
The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde, which undergoes a Strecker amino acid synthesis or reductive amination to introduce the amino and carboxylic acid groups. Automated reactors and continuous flow systems are employed to optimize yield (reported ≥70%) and purity (>95%). Key steps include:
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Aldol Condensation: Benzaldehyde derivatives react with nitroethane to form β-nitro intermediates.
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Reduction: Catalytic hydrogenation converts nitro groups to amines.
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Hydrolysis: Acidic or basic conditions cleave protecting groups to yield the free amino acid.
Purification and Characterization
Post-synthesis purification involves column chromatography (hexane:EtOAc, 3:1) and recrystallization from ethanol-water mixtures . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methoxy ( 3.75 ppm) and aromatic protons ( 6.8–7.2 ppm) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation at the meta position relative to the methoxy group. For example, nitration with yields 2-chloro-4-methoxy-5-nitrophenyl derivatives.
Side-Chain Modifications
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Oxidation: Treatment with oxidizes the amino group to a nitroso intermediate, which can be further reduced to hydroxylamine derivatives.
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Reduction: reduces the carboxylic acid to a primary alcohol, enabling peptide coupling strategies.
Table 2: Common Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | Nitro-substituted aromatic ring | |
| Oxidation | Carboxylic acid derivatives | |
| Reduction | Alcohol or amine intermediates |
Comparative Analysis with Related Compounds
Positional Isomers
Substituent position significantly impacts bioactivity. Compared to the 3-chloro-4-methoxy isomer (CAS 1335546-83-2), the 2-chloro-4-methoxy variant exhibits higher lipophilicity (clogP 1.8 vs. 1.5), enhancing membrane permeability .
Halogenation Effects
Bromo analogs (e.g., 3-bromo-4-methoxyphenyl derivatives) show enhanced cytotoxic activity (IC 8.2 µM vs. 12.5 µM for chloro derivatives) due to increased electrophilicity .
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